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Compound of Interest

Compound Name: Dimethyl 4-hydroxyphthalate

Cat. No.: B1329615

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl 4-
hydroxyphthalate (CAS: 22479-95-4), a key organic compound with applications in chemical
synthesis and materials science. This document presents its characteristic Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Dimethyl 4-
hydroxyphthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.73 d 1H Ar-H (H-6)
7.00 d 1H Ar-H (H-5)
6.92 s 1H Ar-H (H-3)
~5.0-6.0 brs 1H Ar-OH
3.90 s 3H OCHs (Ester at C1)
3.86 S 3H OCHs (Ester at C2)

Data sourced from an experimental spectrum in CDCIs. The broad singlet for the hydroxyl

proton is solvent and concentration-dependent and may not always be distinctly observed.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6) ppm

Carbon Assignment

169.5-172.0 C=0 (Ester)
168.0 - 170.5 C=0 (Ester)
160.0 - 163.0 C-OH (C4)
132.0-134.0 Ar-C (C6)
123.0-125.0 Ar-C (C2)
121.0 - 123.0 Ar-C (C1)
119.0-121.0 Ar-C (C5)
110.0- 112.0 Ar-C (C3)
52.0 - 54.0 OCHs
51.5-53.5 OCHs
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Note: This data is based on predicted chemical shifts from standard correlation tables.

Experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (KBr Pellet Technique)

Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
3200 - 3400 Strong, Broad O-H Stretch Phenolic Hydroxyl
3000 - 3100 Medium C-H Stretch Aromatic

2850 - 2960 Medium C-H Stretch Methyl (CHs)

~1720 Strong, Sharp C=0 Stretch Ester Carbonyl
1580 - 1610 Medium-Strong C=C Stretch Aromatic Ring

1400 - 1500 Medium-Strong C=C Stretch Aromatic Ring

1200 - 1300 Strong C-O Stretch Ester

1000 - 1100 Strong C-O Stretch Ester

Key characteristic peaks include a broad hydroxyl stretch and a sharp, intense ester carbonyl

stretch.[1]

Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data

Mass-to-Charge Ratio
(m/z)

Relative Intensity

Interpretation

210 Moderate [M]* (Molecular lon)
179 High (Base Peak) [M-OCHs]*
180 Moderate-High [M-CH20]*
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The molecular formula is C10H100s, corresponding to a molecular weight of 210.18 g/mol .[2]

Experimental Protocols

Detailed methodologies for acquiring the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of purified Dimethyl 4-hydroxyphthalate.

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry NMR tube. Ensure the sample is fully dissolved, using
gentle vortexing if necessary.

o Referencing: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an
internal standard for chemical shift referencing (6 = 0.00 ppm).

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

o Data Acquisition:

o H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient
number of scans should be averaged to achieve an adequate signal-to-noise ratio. Key
parameters include a pulse angle of 30-90°, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

o 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to
the low natural abundance of 13C, a larger number of scans and a longer acquisition time
are required.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift
axis using the TMS reference signal. Integrate the peaks in the *H spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet)

o Material Preparation:
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o Dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for 2-4 hours to
remove all moisture. Store in a desiccator until use.

o Ensure the agate mortar and pestle, die set, and all spatulas are scrupulously clean and
dry.

o Sample Mixture: Weigh approximately 1-2 mg of Dimethyl 4-hydroxyphthalate and 200-
250 mg of the dried KBr.

o Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for
several minutes until a fine, homogeneous powder is obtained. The quality of the final
spectrum is highly dependent on achieving a uniform dispersion of the sample within the KBr
matrix.

e Pellet Formation:

o Transfer a small amount of the powder mixture into the pellet die, ensuring an even
distribution.

o Place the die into a hydraulic press.

o Apply pressure (typically 8-10 tons) for 1-2 minutes. Applying a vacuum during pressing
can help remove trapped air and improve pellet transparency.

o Data Acquisition: Carefully remove the thin, transparent (or translucent) pellet from the die
and place it in the spectrometer's sample holder. Record the background spectrum (air or a
pure KBr pellet) first, then acquire the sample spectrum.

GC-MS Protocol

e Sample Preparation: Prepare a stock solution of Dimethyl 4-hydroxyphthalate in a high-
purity solvent such as ethyl acetate or dichloromethane. Create a dilute working solution
(e.g., 1-10 pg/mL) from the stock solution.

e Instrument Setup:

o Gas Chromatograph (GC): Use a capillary column suitable for semi-volatile compounds
(e.g., a 5% phenyl-methylpolysiloxane column). Set up a temperature program, for
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instance, starting at 100°C, holding for 1 minute, then ramping at 10°C/min to 280°C and
holding for 5 minutes. Use helium as the carrier gas at a constant flow rate.

o Mass Spectrometer (MS): Set the ion source to electron ionization (EI) at 70 eV. Set the
mass scan range from m/z 40 to 450.

e Injection: Inject 1 uL of the prepared sample solution into the GC inlet, which is typically
heated to 250-280°C.

o Data Acquisition and Analysis: The GC separates the components of the sample over time,
and the eluting compounds are subsequently ionized and fragmented in the MS. The mass
spectrum corresponding to the GC peak for Dimethyl 4-hydroxyphthalate is recorded. The
resulting total ion chromatogram (TIC) and the mass spectrum are analyzed to confirm the
retention time and fragmentation pattern of the compound.

Logical Workflow and Relationships

The structural elucidation of an organic compound like Dimethyl 4-hydroxyphthalate follows a
logical progression where different spectroscopic techniques provide complementary
information.
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Spectroscopic Analysis Workflow for Dimethyl 4-hydroxyphthalate
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Caption: Logical workflow for spectroscopic analysis and structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl 4-hydroxyphthalate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329615#spectroscopic-data-of-dimethyl-4-
hydroxyphthalate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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